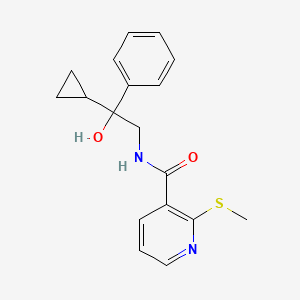![molecular formula C10H10ClN3O B2376600 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 923227-07-0](/img/structure/B2376600.png)
3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with the molecular formula C10H10ClN3O and a molecular weight of 223.66 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a 1,2,4-oxadiazol ring via a 3-chloropropyl chain . The presence of these functional groups may influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación
Antitumor Activity
- Novel 1,2,4-oxadiazoles and trifluoromethylpyridines, related to 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine, have been investigated for their antitumor activity. One compound exhibited a mean IC50 value of 5.66 μM, indicating potential in cancer treatment (Maftei et al., 2016).
Apoptosis Induction in Cancer Cells
- Research has identified derivatives of 1,2,4-oxadiazoles as novel apoptosis inducers. These compounds show significant activity against breast and colorectal cancer cell lines, with one derivative demonstrating in vivo activity in a tumor model (Zhang et al., 2005).
Synthesis and Pharmacological Assessment
- The synthesis and biological assessment of compounds with 1,2,4-oxadiazol cycles have been explored. These include analogs bearing an 1,2,4-oxadiazole cycle, revealing diverse pharmacological activities (Karpina et al., 2019).
Optical Properties in Novel Derivatives
- Novel derivatives of 1,2,4-oxadiazoles have been synthesized, with studies focusing on their optical properties. This research contributes to the understanding of the spectral characteristics of these compounds (Ge et al., 2014).
Bioactivity in Pyridine Containing Derivatives
- A series of pyridine-containing 1,3,4-oxadiazole derivatives have been synthesized, focusing on their anti-inflammatory, antibacterial, and pesticide bioactivities. These studies expand the potential applications of these compounds in various fields (Zhi, 2004).
Antimicrobial Activities
- The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored, with a focus on their antimicrobial activities. This research adds to the understanding of the biological properties of these compounds (Bayrak et al., 2009).
Antibacterial Candidate Drugs
- Studies on oxadiazoles incorporating pyridyl triazole rings have been conducted, indicating their potential as pharmacophore structures in developing antibacterial candidate drugs (Hu et al., 2005).
Prediction of Biological Activity
- Research on the synthesis of novel oxadiazole derivatives and the prediction of their biological activity contributes to the development of new pharmaceuticals (Kharchenko et al., 2008).
Antimicrobial Activity of Azetidinone Derivatives
- A study on the synthesis, characterization, and antimicrobial evaluation of quinoline-oxadiazole-based azetidinone derivatives provides insights into their potential medical applications (Dodiya et al., 2012).
Propiedades
IUPAC Name |
5-(3-chloropropyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-5-1-4-9-13-10(14-15-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXBHAVLUOGLIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
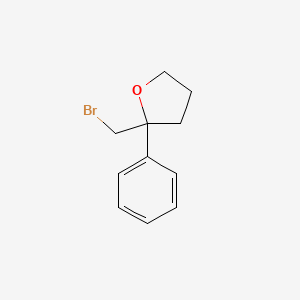
![[(Acetyloxy)carbamothioyl]amino acetate](/img/structure/B2376519.png)

![N-(2-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2376524.png)
![N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376525.png)
![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)
![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)
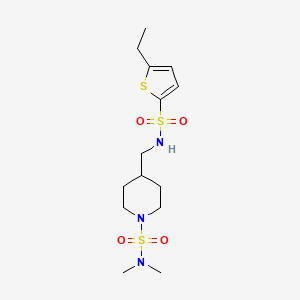

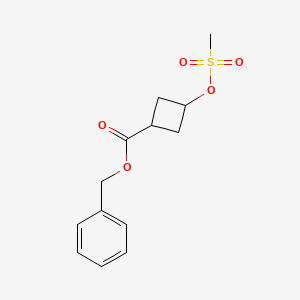
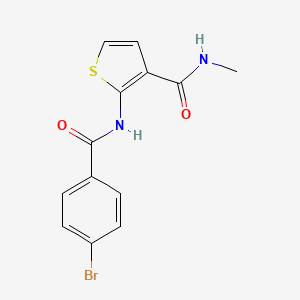
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2376535.png)
